![molecular formula C18H24O3 B14064048 (13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Epiestriol involves the hydroxylation of estradiol at the 16β position. This can be achieved through various chemical reactions, including the use of specific catalysts and reagents to ensure the hydroxyl group is added at the correct position .
Industrial Production Methods
Industrial production of 16-Epiestriol typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) to ensure the compound’s purity is greater than 93% .
Chemical Reactions Analysis
Types of Reactions
16-Epiestriol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of 16-Epiestriol, which can have different biological activities and properties .
Scientific Research Applications
16-Epiestriol has a wide range of scientific research applications, including:
Mechanism of Action
16-Epiestriol exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it can regulate gene transcription, leading to the formation of messenger RNA and the production of specific proteins that express its biological effects . Additionally, its anti-inflammatory properties are thought to be mediated through pathways that do not involve glycogenic activity .
Comparison with Similar Compounds
16-Epiestriol is similar to other estrogens like estriol and estradiol but has unique properties that distinguish it from these compounds. For example, unlike estriol, 16-Epiestriol has significant anti-inflammatory properties without glycogenic activity . Similar compounds include:
Estriol: 16α-hydroxy-17β-estradiol
Estradiol: 17β-estradiol
17α-Epiestriol: Another epimer of estriol.
These compounds share structural similarities but differ in their biological activities and therapeutic potentials.
Properties
Molecular Formula |
C18H24O3 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14?,15?,16?,17?,18-/m0/s1 |
InChI Key |
PROQIPRRNZUXQM-KXGAMWBWSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



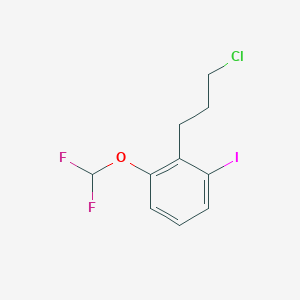

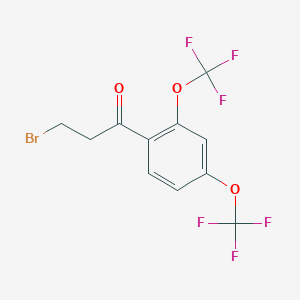
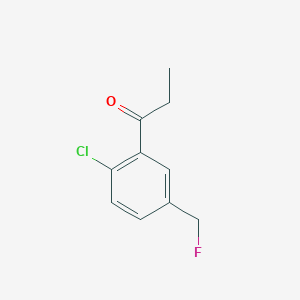
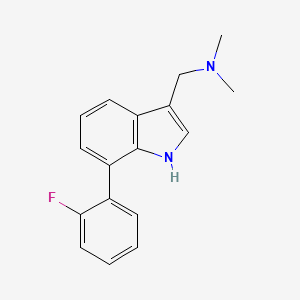
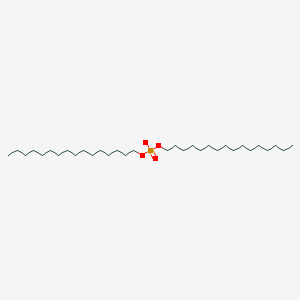
![Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-](/img/structure/B14063986.png)
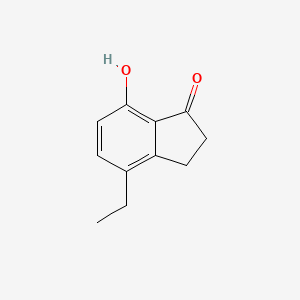
![Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-](/img/structure/B14064014.png)


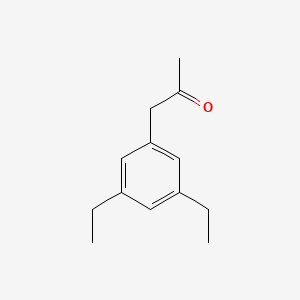
![Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-](/img/structure/B14064034.png)
